molecular formula C14H12BrN3O B12025937 N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide

N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide

Katalognummer: B12025937
Molekulargewicht: 318.17 g/mol
InChI-Schlüssel: VVKINSAQHIQASB-LICLKQGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a pyridine ring, and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide typically involves the condensation of 4-bromoacetophenone with pyridine-3-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-bromophenyl)acetamide
  • 4-(4-bromophenyl)-thiazol-2-amine
  • 4-bromophenyl 4-bromobenzoate

Uniqueness

N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide is unique due to its specific structural features, such as the presence of both a bromophenyl group and a pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Eigenschaften

Molekularformel

C14H12BrN3O

Molekulargewicht

318.17 g/mol

IUPAC-Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C14H12BrN3O/c1-10(11-4-6-13(15)7-5-11)17-18-14(19)12-3-2-8-16-9-12/h2-9H,1H3,(H,18,19)/b17-10+

InChI-Schlüssel

VVKINSAQHIQASB-LICLKQGHSA-N

Isomerische SMILES

C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC=C(C=C2)Br

Kanonische SMILES

CC(=NNC(=O)C1=CN=CC=C1)C2=CC=C(C=C2)Br

Löslichkeit

42.6 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.